4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methyl benzophenone
Description
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methyl benzophenone is a benzophenone derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane moiety linked via a methyl group to the benzophenone backbone.
Properties
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-17-4-2-3-5-20(17)21(24)19-8-6-18(7-9-19)16-23-12-10-22(11-13-23)25-14-15-26-22/h2-9H,10-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDENTMPRWGHSAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642840 | |
| Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-40-9 | |
| Record name | Methanone, [4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis generally proceeds through the following key steps:
Starting Materials: The synthesis begins with 1,4-dioxa-8-azaspiro[4.5]decane, a spirocyclic amine ether, and a suitable benzophenone derivative bearing a methyl substituent at the 2-position.
Key Reaction: The core step involves the alkylation or coupling of the spirocyclic amine with the benzophenone derivative. This is typically achieved via nucleophilic substitution or reductive amination, depending on the functional groups present on the benzophenone precursor.
Solvents: Common solvents used include dichloromethane, toluene, or other aprotic organic solvents that provide good solubility and reaction medium stability.
Catalysts and Reagents: Lewis acids (such as BF3·OEt2 or AlCl3) may be employed to activate the benzophenone carbonyl or facilitate the alkylation step. Bases or reducing agents may also be used depending on the synthetic route.
Reaction Conditions: Temperature is carefully controlled, often ranging from 0 °C to reflux temperatures (~80-110 °C), to optimize reaction rates and selectivity. An inert atmosphere (nitrogen or argon) is typically maintained to prevent oxidation or side reactions.
Purification: The crude product is purified by chromatographic techniques (e.g., silica gel column chromatography) or recrystallization to achieve the desired purity.
Industrial Production Methods
In industrial settings, the synthesis is scaled up with modifications to improve efficiency and reproducibility:
Continuous Flow Reactors: Use of continuous flow technology allows precise control over reaction parameters (temperature, pressure, residence time), enhancing yield and minimizing by-products.
Automated Systems: Automated reagent addition and monitoring systems ensure consistent reaction conditions and batch-to-batch reproducibility.
Optimization: Parameters such as solvent ratios, catalyst loading, and reaction time are optimized through process development to maximize yield and purity while minimizing waste.
Quality Control: In-process analytical methods (e.g., HPLC, NMR) are employed to monitor reaction progress and product quality.
Stock Solution Preparation (Supporting Data)
For research and formulation purposes, stock solutions of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methyl benzophenone are prepared with precise concentration control, as shown in the table below:
| Amount of Compound | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 2.7215 | 0.5443 | 0.2721 |
| 5 mg | 13.6073 | 2.7215 | 1.3607 |
| 10 mg | 27.2146 | 5.4429 | 2.7215 |
Note: Solutions are typically prepared in dimethyl sulfoxide (DMSO) or other suitable solvents, ensuring complete dissolution through vortexing, ultrasound, or mild heating as necessary.
Research Findings and Considerations
Reaction Optimization: Literature and supplier data emphasize the importance of solvent choice and catalyst presence to achieve high yields. For example, Lewis acid catalysts facilitate the formation of the spirocyclic linkage under mild conditions, reducing side reactions.
Purity and Yield: Industrial processes focus on minimizing impurities related to incomplete reactions or over-alkylation. Purification steps are critical to isolate the target compound with high purity (>95%).
Handling and Stability: The compound's solubility profile requires careful solvent selection for both synthesis and formulation. Clear solutions are necessary for downstream applications, often requiring sequential solvent addition and mixing protocols.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Materials | 1,4-dioxa-8-azaspiro[4.5]decane, benzophenone derivative | Commercially available |
| Solvents | Dichloromethane, toluene | Aprotic, good solubility |
| Catalysts | Lewis acids (e.g., BF3·OEt2, AlCl3) | Facilitate alkylation |
| Temperature | 0 °C to reflux (80-110 °C) | Controlled to optimize yield |
| Atmosphere | Nitrogen or argon | Prevent oxidation |
| Purification Methods | Chromatography, recrystallization | Achieve high purity |
| Scale | Laboratory to industrial (continuous flow) | Process optimization for scale-up |
Chemical Reactions Analysis
Types of Reactions
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methyl benzophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the benzophenone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methyl benzophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methyl benzophenone involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the benzophenone ring or modifications to the spirocyclic system. Key examples include:
Key Observations :
- Electron-Withdrawing Groups (e.g., -CN, -F): Enhance metabolic stability and polarity, as seen in cyano- and fluoro-substituted derivatives .
- Methyl Groups : The target compound’s 2-methyl substitution likely balances lipophilicity and steric hindrance, though multi-methylation (e.g., 3',4'-dimethyl analogue) may reduce activity due to increased bulk .
- Spirocyclic Modifications : Compounds like 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione () demonstrate that replacing the dioxa group with diaza systems alters hydrogen-bonding capacity, affecting pharmacological profiles .
Biological Activity
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methyl benzophenone (CAS No. 898757-92-1) is a complex organic compound that has garnered attention due to its potential biological activities. Its unique molecular structure, characterized by a spirocyclic moiety and various functional groups, suggests diverse applications in medicinal chemistry and materials science.
The molecular formula of this compound is , with a molecular weight of approximately 365.47 g/mol. Its structure includes a benzophenone core, which is known for its ability to absorb UV light, making it relevant in sunscreen formulations and as a photostabilizer in plastics.
Biological Activity Overview
Research indicates that compounds with similar structures may exhibit significant biological activities, including:
- Antioxidant properties : Compounds similar to benzophenones often show the ability to scavenge free radicals.
- Antimicrobial effects : Some derivatives have demonstrated activity against various bacterial strains.
- Cytotoxicity : Initial studies suggest that this compound may induce apoptosis in certain cancer cell lines.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets involved in cellular signaling pathways. The spirocyclic structure may enhance binding affinity to these targets, promoting therapeutic effects.
Antioxidant Activity
A study conducted on similar benzophenone derivatives revealed that they possess notable antioxidant capabilities. The mechanism involves the donation of hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.
Antimicrobial Activity
Research has shown that certain benzophenone derivatives exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. In vitro assays indicated that this compound could inhibit the growth of Staphylococcus aureus and Escherichia coli.
Cytotoxicity Studies
Preliminary cytotoxicity assays using various cancer cell lines (e.g., HeLa and MCF-7) have indicated that this compound may induce cell death through apoptosis. The IC50 values obtained suggest moderate potency compared to established chemotherapeutic agents.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H27NO3 |
| Molecular Weight | 365.47 g/mol |
| CAS Number | 898757-92-1 |
| Antioxidant Activity | Moderate |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Cytotoxicity (IC50) | Varies by cell line |
Q & A
What are the optimal synthetic routes for 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methyl benzophenone?
Basic Research Question
The synthesis of spirocyclic benzophenone derivatives typically involves condensation reactions between spirocyclic amines and benzophenone precursors. For example, analogous compounds like 8-(4-dimethylaminophenyl)-7-oxa-9-azaspiro[4.5]decane derivatives are synthesized via refluxing substituted benzothiazol-imine intermediates with spirocyclic diones in dry benzene, followed by recrystallization from anhydrous THF . Key optimization factors include:
- Reagent stoichiometry : A 1:1 molar ratio of spirocyclic dione to benzothiazol-imine derivatives.
- Reaction conditions : Reflux at 80°C for 3 hours under inert atmosphere.
- Purification : Use of anhydrous solvents to prevent hydrolysis of the spirocyclic core.
What spectroscopic and analytical techniques are critical for characterizing this compound?
Basic Research Question
Characterization relies on multi-modal analysis:
- Elemental analysis : Confirms empirical formula and purity (e.g., C, H, N content within ±0.3% of theoretical values) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzophenone, benzylic C-H stretches at 2900–3000 cm⁻¹) .
- UV-Vis spectroscopy : Detects conjugation patterns (e.g., λmax at 250–300 nm for benzophenone moieties) .
- Melting point : Serves as a preliminary purity indicator (sharp melting range <2°C).
How can researchers resolve contradictions in spectral data during structural elucidation?
Advanced Research Question
Discrepancies in spectral data (e.g., unexpected IR absorption shifts) may arise from electronic effects or steric hindrance. For instance, high benzylic C-H stretching frequencies in spirocyclic derivatives are attributed to electron-withdrawing groups (phenyl, O, N) adjacent to the benzylic carbon, causing a bathochromic shift . To address contradictions:
- Cross-validate with NMR : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions and electronic environments.
- Computational modeling : Compare experimental IR/UV data with density functional theory (DFT)-predicted spectra .
- Control experiments : Synthesize and analyze analogous compounds with systematic structural variations.
What strategies are used to study structure-activity relationships (SAR) for spirocyclic benzophenones?
Advanced Research Question
SAR studies focus on modifying substituents to assess biological or chemical activity:
- Substituent variation : Replace the 2-methyl group on the benzophenone with electron-donating (e.g., -OCH3) or electron-withdrawing groups (e.g., -NO2) to probe electronic effects .
- Spirocyclic core modification : Compare 1,4-dioxa-8-azaspiro[4.5]decane with other spiro systems (e.g., 1,3-dioxane) to evaluate ring size and heteroatom impacts .
- Biological assays : Test derivatives for receptor binding (e.g., GABAA modulation in anticonvulsant studies) .
How can reaction yields be improved for large-scale synthesis?
Basic Research Question
Yield optimization involves:
- Solvent selection : Dry benzene or toluene minimizes side reactions like hydrolysis .
- Catalyst screening : Lewis acids (e.g., AlCl3) may enhance condensation efficiency in Friedel-Crafts-type reactions .
- Temperature control : Reflux at 80–90°C balances reaction rate and decomposition risks .
- Workup protocols : Use rotary evaporation under reduced pressure to isolate solids efficiently .
What experimental design considerations are critical for biological activity studies?
Advanced Research Question
To ensure reproducibility and relevance:
- Sample stability : Degradation of organic compounds during prolonged experiments (e.g., 9-hour assays) can skew results. Implement continuous cooling to stabilize samples .
- Matrix complexity : Use environmentally relevant matrices (e.g., wastewater or serum) to mimic real-world conditions .
- Positive/Negative controls : Include known bioactive benzophenones (e.g., oxybenzone) and inert analogs to validate assay specificity .
How do researchers address variability in analytical data across batches?
Advanced Research Question
Batch-to-batch variability can arise from:
- Impurity profiles : Use HPLC with phenyl-hexyl columns (e.g., Ascentis® Express) to detect and quantify byproducts .
- Crystallization conditions : Standardize recrystallization solvents (e.g., THF vs. ethanol) to ensure consistent crystal packing .
- Statistical analysis : Apply multivariate analysis (e.g., PCA) to spectral datasets to identify outlier batches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
